molecular formula C22H17NO5 B2678748 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-64-4

2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2678748
CAS No.: 886147-64-4
M. Wt: 375.38
InChI Key: ZCOCAJIZRDLLKK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenoxy group and a xanthenyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves a multi-step process:

    Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 9-oxo-9H-xanthene-3-carboxylic acid: This intermediate can be prepared through the oxidation of 9H-xanthene-3-carboxylic acid using an oxidizing agent like potassium permanganate.

    Coupling Reaction: The final step involves coupling 4-methoxyphenoxyacetic acid with 9-oxo-9H-xanthene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the xanthenyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide: Similar structure but with a hydroxyl group in the xanthenyl moiety.

Uniqueness

2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving cell membrane permeability, while the xanthene moiety provides fluorescent properties useful in imaging applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-15-7-9-16(10-8-15)27-13-21(24)23-14-6-11-18-20(12-14)28-19-5-3-2-4-17(19)22(18)25/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCAJIZRDLLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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